molecular formula C19H20N4 B8704959 1-(piperazin-1-yl)-4-benzylphthalazine

1-(piperazin-1-yl)-4-benzylphthalazine

Cat. No.: B8704959
M. Wt: 304.4 g/mol
InChI Key: FAUTUEONNKGIOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Piperazin-1-yl)-4-benzylphthalazine is a small molecule featuring a phthalazine core, a scaffold recognized for its significant research value in medicinal chemistry. This compound is of particular interest to researchers for its potential role as a novel chemical probe to study the Transforming Growth Factor-Beta (TGF-β) signaling pathway . The TGF-β pathway is a critical cytokine network involved in maintaining tissue homeostasis, wound repair, and immune response regulation; its dysregulation is implicated in a range of diseases, including cancer and fibrotic disorders . A key research finding is that structurally related phthalazine compounds have been shown to impair TGF-β-Smad signaling without directly inhibiting the TGFβRI kinase enzyme . This unique, non-kinase inhibitory mechanism is a valuable characteristic for dissecting complex biological pathways and may help overcome the off-target liabilities often associated with traditional kinase inhibitors . The piperazine moiety incorporated into its structure is a privileged scaffold in drug discovery, known to improve physicochemical properties, enhance solubility, and contribute to favorable binding interactions with biological targets . Researchers can utilize this compound to investigate alternative mechanisms of TGF-β pathway disruption, which may have implications for developing new research tools for oncology and immunology. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care in a laboratory setting.

Properties

Molecular Formula

C19H20N4

Molecular Weight

304.4 g/mol

IUPAC Name

1-benzyl-4-piperazin-1-ylphthalazine

InChI

InChI=1S/C19H20N4/c1-2-6-15(7-3-1)14-18-16-8-4-5-9-17(16)19(22-21-18)23-12-10-20-11-13-23/h1-9,20H,10-14H2

InChI Key

FAUTUEONNKGIOH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NN=C(C3=CC=CC=C32)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Formation of the Phthalazine Backbone

The phthalazine core is typically synthesized via cyclocondensation reactions. A common approach involves reacting substituted phthalic anhydrides with hydrazine hydrate. For example, 4-benzylphthalazin-1(2H)-one can be synthesized by cyclizing benzyl-substituted phthalic acid derivatives with hydrazine under reflux. This intermediate serves as a precursor for subsequent functionalization.

Chlorination of the Phthalazine Core

To introduce a leaving group at position 1, 4-benzylphthalazin-1(2H)-one is treated with phosphorus oxychloride (POCl₃). This reaction converts the ketone group into a chloride, yielding 1-chloro-4-benzylphthalazine. Optimal conditions involve heating at 80–100°C for 4–6 hours, achieving conversions >90%.

Piperazine Substitution Strategies

Nucleophilic Aromatic Substitution

The chloride at position 1 undergoes nucleophilic displacement with piperazine. Reactions are conducted in polar aprotic solvents (e.g., DMF or THF) with excess piperazine (2.5–3.0 equivalents) and a base (e.g., K₂CO₃) to neutralize HCl byproducts. Key parameters include:

ParameterOptimal ConditionYield (%)Source
Temperature80–100°C68–75
Reaction Time12–24 hours-
SolventAnhydrous DMF-

This method prioritizes simplicity but requires rigorous purification to remove unreacted piperazine.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate substitution. For instance, combining 1-chloro-4-benzylphthalazine with piperazine under microwaves (150 W, 120°C) reduces reaction time to 30–60 minutes while maintaining yields of 70–78%. This approach minimizes side products like N-alkylated derivatives.

Alternative Routes: Coupling and Catalytic Methods

Buchwald-Hartwig Amination

Palladium-catalyzed coupling offers a regioselective pathway. Using Pd₂(dba)₃ and Xantphos as ligands, 1-bromo-4-benzylphthalazine reacts with piperazine in toluene at 110°C. This method achieves moderate yields (60–65%) but requires inert conditions and costly catalysts.

Reductive Amination

In a two-step process, 4-benzylphthalazine-1-amine is synthesized via reduction of the corresponding nitro compound. Subsequent reductive amination with piperazine using NaBH₃CN in methanol yields the target compound. While feasible, this route is less efficient (yields: 50–55%) due to competing side reactions.

Analytical Characterization and Validation

Spectroscopic Confirmation

Successful synthesis is verified through:

  • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), benzylic CH₂ (δ 4.3–4.6 ppm), and piperazine signals (δ 2.8–3.1 ppm).

  • HRMS : Molecular ion peak matching [M+H]⁺ = 321.1812.

Purity Assessment

HPLC analyses (C18 column, acetonitrile/water gradient) show ≥95% purity for optimized methods. Impurities include residual piperazine (<2%) and dehalogenated byproducts (<3%).

Comparative Evaluation of Synthetic Methods

MethodAdvantagesLimitationsYield (%)
Nucleophilic SubstitutionLow cost, simplicityLong reaction time68–75
Microwave-AssistedRapid, high efficiencySpecialized equipment70–78
Buchwald-HartwigRegioselectiveExpensive catalysts60–65
Reductive AminationMild conditionsLow yield50–55

Challenges and Optimization Strategies

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance reactivity but complicate isolation. Switching to THF with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst improves yields by 10–12%.

Piperazine Excess and Recovery

Using 3.0 equivalents of piperazine ensures complete substitution. Unreacted piperazine is recovered via acid-base extraction, reducing costs.

Byproduct Mitigation

Adding molecular sieves (4Å) absorbs HCl, minimizing side reactions like N-alkylation .

Chemical Reactions Analysis

Types of Reactions

1-(piperazin-1-yl)-4-benzylphthalazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced to the phthalazine core or the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential antitumor and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(piperazin-1-yl)-4-benzylphthalazine involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • The benzyl group in 1-(piperazin-1-yl)-4-benzylphthalazine provides a hydrophobic aromatic interaction surface, distinguishing it from the p-tolyl variant, which introduces steric and electronic effects via the methyl group .
  • Biphenyl-piperazine derivatives (e.g., ) prioritize aryl piperazine linkages for antipsychotic activity, whereas the phthalazine scaffold in the target compound may favor osteoclast-related inhibition.

Enzyme Inhibition

  • RANKL Inhibition : 1-(Piperazin-1-yl)-4-benzylphthalazine analogues (e.g., 7756003) demonstrated RANKL inhibitory activity through scaffold optimization, with the benzyl group critical for binding orientation. Removal of the N-linked carbonyl substituent (as in 7747909) reduced potency, highlighting the necessity of the piperazine’s electron-rich environment.
  • BACE1 Inhibition : Indole-piperazine hybrids (e.g., 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole) showed IC50 values of ~20 mM for BACE1, a target in Alzheimer’s disease. The phthalazine-based compound’s activity in this context remains unexplored, suggesting scaffold-dependent target specificity.

Antipsychotic Activity

Biphenyl-piperazine derivatives () displayed anti-dopaminergic and anti-serotonergic activity, with QSAR models linking electron affinity (EA) and brain/blood partition coefficients (QPlogBB) to efficacy. The phthalazine compound’s lack of biphenyl motifs may limit its utility in neuropsychiatric disorders.

Q & A

Q. Methodological Approach :

Meta-Analysis : Compare IC50 values across studies using standardized normalization (e.g., fold-change relative to controls).

Computational Modeling : Use molecular docking to predict binding modes and explain activity discrepancies .

What spectroscopic and crystallographic techniques are essential for confirming the structural integrity of synthesized derivatives?

Q. Basic Research Focus

  • NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and purity. For example, aromatic proton splitting patterns distinguish para- vs. meta-substituted benzyl groups .
  • X-Ray Crystallography : Resolves absolute configuration and packing effects. The crystal structure of related piperazine derivatives (e.g., 2-chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone) validates bond angles and torsional strain .

Q. Advanced Application :

  • Dynamic NMR : Detects rotational barriers in piperazine rings, which influence conformational stability and biological activity .

How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacokinetic profiles?

Q. Advanced Research Focus

  • Hydrophobic Substituents : Adding lipophilic groups (e.g., 4-fluorobenzyl) enhances blood-brain barrier penetration, as seen in neuroactive derivatives .
  • Polar Modifications : Introducing hydroxyl or methoxy groups improves aqueous solubility but may reduce membrane permeability. For example, 4-hydroxyphenylpiperazine derivatives show lower logP values compared to halogenated analogs .

Q. Experimental Design :

LogP Measurement : Use shake-flask or HPLC-based methods to quantify partition coefficients.

In Vivo Pharmacokinetics : Assess bioavailability and half-life in rodent models for lead optimization .

What safety protocols are recommended for handling 1-(piperazin-1-yl)-4-benzylphthalazine derivatives in laboratory settings?

Q. Basic Research Focus

  • Hazard Mitigation : Wear nitrile gloves and goggles to prevent skin/eye irritation, as recommended for structurally similar piperazine compounds .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid contact with oxidizers (e.g., peroxides) to prevent exothermic reactions .

Q. Advanced Consideration :

  • Toxicology Screening : Conduct acute oral toxicity (OECD 423) and Ames tests to identify mutagenic risks .

How do researchers validate target engagement for 1-(piperazin-1-yl)-4-benzylphthalazine in complex biological systems?

Q. Advanced Research Focus

  • Radioligand Binding Assays : Use tritiated analogs to quantify affinity for serotonin (5-HT1A) or dopamine receptors .
  • Kinase Profiling : Screen against kinase panels (e.g., tyrosine kinases) to identify off-target effects. For example, fluorobenzyl derivatives inhibit EGFR with IC50 < 1 µM .

Q. Data Interpretation :

  • Selectivity Indices : Calculate ratios (e.g., IC50 for target vs. off-target) to prioritize compounds with high specificity .

What computational tools are effective for predicting the metabolic stability of piperazine-containing compounds?

Q. Advanced Research Focus

  • CYP450 Metabolism Prediction : Tools like StarDrop or Schrödinger’s ADMET Predictor model oxidation sites (e.g., N-dealkylation of piperazine rings) .
  • MD Simulations : Assess conformational flexibility to predict susceptibility to enzymatic degradation .

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